Fmoc-N(Me)-Sar10

Solid-Phase Peptide Synthesis Purity Building Block

Non-immunogenic PEG alternatives often suffer from polydispersity, batch variability, and immunogenicity risks. Fmoc-N(Me)-Sar10 offers a precise, monodisperse solution. - Exact decamer length (MW 951.03) ensures reproducible conjugate pharmacokinetics. - N-methylated backbone provides enzyme resistance vs. non-methylated linkers. - Enables ECM-mimetic hydrogels for chondrocyte & 3D cell culture studies. - Fmoc protection allows straightforward solid-phase peptide synthesis integration.

Molecular Formula C45H62N10O13
Molecular Weight 951.0 g/mol
Cat. No. B12388722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N(Me)-Sar10
Molecular FormulaC45H62N10O13
Molecular Weight951.0 g/mol
Structural Identifiers
SMILESCN(CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C45H62N10O13/c1-46(20-36(57)48(3)22-38(59)50(5)24-40(61)52(7)26-42(63)54(9)28-44(65)66)35(56)19-47(2)37(58)21-49(4)39(60)23-51(6)41(62)25-53(8)43(64)27-55(10)45(67)68-29-34-32-17-13-11-15-30(32)31-16-12-14-18-33(31)34/h11-18,34H,19-29H2,1-10H3,(H,65,66)
InChIKeyLWJFVEBBBTXGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N(Me)-Sar10 Polysarcosine Decamer


Fmoc-N(Me)-Sar10 (CAS 2375600-56-7) is a synthetic compound consisting of a decamer chain of N-methylated sarcosine (N-methylglycine) residues, with the N-terminus protected by a fluorenylmethoxycarbonyl (Fmoc) group . It has a defined molecular weight of 951.03 g/mol and a chemical formula of C45H62N10O13 . The compound is a member of the polysarcosine (PSar) class, which are non-ionic, hydrophilic polypeptoids being explored as alternatives to polyethylene glycol (PEG) in bioconjugation applications due to their biocompatibility and reported non-immunogenic nature [1].

Building block
Monodisperse Fmoc-decamer for SPPS
Linker type
Hydrophilic, N-methylated polysarcosine
Research context
Polysarcosine-based bioconjugate studies

Why Fmoc-N(Me)-Sar10 Is Irreplaceable


Generic substitution fails because Fmoc-N(Me)-Sar10 is a precisely defined chemical entity with a specific decamer length, N-methylation pattern, and Fmoc protection, making it a monodisperse building block . Unlike polydisperse PEG alternatives or polysarcosine chains of different lengths, its exact molecular structure and defined length are critical for ensuring batch-to-batch reproducibility and predictable properties in conjugate synthesis. While polysarcosine as a class offers advantages over PEG, such as reduced immunogenicity [1], the performance of any conjugate is directly dependent on the linker's specific length and composition. A shorter or longer polysarcosine chain, or a PEG linker, will result in a conjugate with different hydrodynamic radius, pharmacokinetics, and biological activity, making direct interchange without re-optimization impossible.

Chain length mismatch
A different sarcosine oligomer length alters conjugate hydrodynamic radius and pharmacokinetic profile, requiring re-optimization.
PEG alternative shift
Replacing polysarcosine with PEG may change anti-drug antibody response context; class-level immunogenicity profiles do not transfer directly.
Fmoc protection dependency
Removing or changing the N-terminal protection disrupts standard Fmoc-SPPS workflows and coupling efficiency.

Fmoc-N(Me)-Sar10 Quantitative Evidence


Purity vs. Fmoc-Sar-OH Monomer

As a defined decamer, Fmoc-N(Me)-Sar10 offers a high purity of ≥97%, as determined by HPLC . This is comparable to the purity standards for the simpler Fmoc-sarcosine (Fmoc-Sar-OH) monomer building block, which is also typically available at ≥98% purity . The key differentiation lies not in purity, but in its pre-assembled structure, which simplifies the synthesis of longer polysarcosine chains and reduces the number of coupling steps required, thereby minimizing the accumulation of deletion byproducts often associated with stepwise assembly.

Purity vs Monomer
Lot attribute
≥97% (HPLC) vs Fmoc-Sar-OH ≥98%
Pre-assembled decamer reduces SPPS coupling steps and byproduct accumulation.
Vendor CoA; comparable purity to monomer building block.
Solid-Phase Peptide Synthesis Purity Building Block

DMSO Solubility for Stock Solutions

Fmoc-N(Me)-Sar10 exhibits high solubility in DMSO, reaching a concentration of 100 mg/mL (approximately 105.15 mM) . This solubility profile is essential for preparing concentrated stock solutions for subsequent bioconjugation or in vitro studies. For comparison, many hydrophobic small molecule drugs or larger biologics have significantly lower solubility in DMSO, often below 50 mg/mL. This high solubility facilitates its handling and use as a reagent.

DMSO Solubility
Reported
100 mg/mL (~105 mM)
Supports preparation of concentrated stock solutions for conjugation research.
Vendor-reported solubility in DMSO; verify under experimental conditions.
Solubility Formulation In Vitro Assay

Polysarcosine vs. PEG Immunogenicity

A study directly comparing a polysarcosine-interferon conjugate (PSar-IFN) with a PEG-interferon conjugate (PEG-IFN) demonstrated that PSar is an outstanding candidate for therapeutic protein conjugation [1]. In a mouse model, the PSar-IFN conjugate elicited considerably fewer anti-IFN antibodies compared to the PEG-IFN conjugate [1]. Furthermore, PSar-IFN was significantly more potent in inhibiting tumor growth [1]. While Fmoc-N(Me)-Sar10 is a building block and not a conjugate itself, this study provides class-level evidence for the benefits of incorporating polysarcosine over PEG in bioconjugates.

PSar vs PEG Immunogenicity
Class-level
PSar-IFN: considerably lower anti-IFN antibodies and reported tumor growth inhibition vs PEG-IFN in mouse model.
Class-level evidence supports polysarcosine linker research for conjugate immunogenicity endpoints.
In vivo mouse study (PSar-IFN vs PEG-IFN); may not predict individual conjugate behavior.
Immunogenicity Therapeutic Protein Conjugation Pharmacokinetics

Stability and Storage Guidelines

Fmoc-N(Me)-Sar10 is stable as a lyophilized powder for 3 years at -20°C [1]. This long-term stability is a practical advantage for procurement, as it minimizes degradation during storage and ensures the compound's integrity for future use. The recommended storage conditions are comparable to those for other Fmoc-protected amino acids and peptide building blocks.

Storage Stability
Reported
3 years as lyophilized powder at -20°C
Long-term storage simplifies inventory management for extended research projects.
Vendor storage recommendation; handle according to standard Fmoc-peptide protocols.
Stability Storage Handling

Fmoc-N(Me)-Sar10 Applications


Peptide-Drug Conjugate Spacer Synthesis

Fmoc-N(Me)-Sar10 is specifically intended for use as a building block in the synthesis of peptide ligand-drug conjugates . Its defined decamer length of N-methylated sarcosine provides a hydrophilic, enzyme-resistant spacer sequence that can improve the stability and pharmacokinetics of the resulting conjugate compared to using a shorter or non-methylated linker .

3D Cell Culture Scaffolds

When incorporated into peptide-based hydrogels, Fmoc-N(Me)-Sar10 can be used to mimic the extracellular matrix (ECM) and provide a 3D growth microenvironment for cells . This application is particularly relevant for in vitro culture studies of cell types such as chondrocytes , leveraging the compound's ability to support cell adhesion and proliferation.

Defined-Length Polysarcosine Linkers

As part of the broader class of polysarcosine materials, Fmoc-N(Me)-Sar10 serves as a precursor for creating linkers with lower immunogenicity compared to traditional PEG linkers [1]. This makes it a strategic choice for developing advanced bioconjugates for therapeutic protein delivery or targeted drug delivery, where minimizing an immune response is critical [1].

Application
Selection Property
Validation Focus
Peptide-drug conjugate spacer synthesis
Monodisperse decamer length
Conjugate hydrodynamic radius and enzyme resistance endpoints
3D cell culture scaffold research
Hydrophilic, N-methylated sequence
Cell adhesion and ECM-mimetic endpoints
Polysarcosine bioconjugate research
Polysarcosine vs PEG immunogenicity review
Anti-drug antibody response endpoints in relevant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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